

An In-depth Technical Guide to (S)-(-)-HA 966 (CAS: 111821-58-0)

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Compound of Interest		
Compound Name:	(S)-(-)-HA 966	
Cat. No.:	B040809	Get Quote

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Abstract

(S)-(-)-HA 966 is the (S)-enantiomer of the pyrrolidinone derivative HA-966, a compound with notable central nervous system activity. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, **(S)-(-)-HA 966** exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of **(S)-(-)-HA 966**, focusing on its chemical properties, mechanism of action, and key experimental findings. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols from seminal studies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Chemical and Physical Properties

(S)-(-)-HA 966, with the chemical name (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is a small molecule with the following properties:



Property	Value	Reference(s)
CAS Number	111821-58-0	[1]
Molecular Formula	C4H8N2O2	[1]
Molecular Weight	116.12 g/mol	[1]
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in water	[1]
Storage	Store at room temperature	[1]

Pharmacological Profile

The pharmacological actions of the two enantiomers of HA-966 are markedly different. **(S)-(-)-HA 966** is characterized by its potent sedative and ataxic effects, in contrast to the anticonvulsant properties of the (R)-(+)-enantiomer.[2][3][4]

Mechanism of Action

The sedative and ataxic properties of **(S)-(-)-HA 966** are thought to arise from the disruption of striatal dopaminergic mechanisms, an effect likened to that of gamma-butyrolactone.[2][4] However, it is important to note that **(S)-(-)-HA 966** does not exhibit affinity for the GABA-B receptor.[3]

While the (R)-(+)-enantiomer is a potent antagonist at the glycine site of the NMDA receptor, **(S)-(-)-HA 966** is only weakly active at this site.[2][4] This weak activity is quantified by its inhibitory concentration (IC_{50}) in various assays.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional assay data for **(S)-(-)-HA 966** and its enantiomer for comparison.

Table 1: In Vitro Receptor Binding Affinity



Compound	Assay	Preparation	Ligand	IC50 (μM)	Reference(s)
(S)-(-)-HA 966	Radioligand Binding	Rat Cerebral Cortex Synaptic Membranes	[³ H]glycine (strychnine- insensitive)	339	[2][4]
(R)-(+)-HA 966	Radioligand Binding	Rat Cerebral Cortex Synaptic Membranes	[³ H]glycine (strychnine- insensitive)	12.5	[2][4]

Table 2: In Vitro Functional Activity

Compound	Assay	Preparation	Effect Measured	IC50 / EC50 (μΜ)	Reference(s
(S)-(-)-HA 966	Electrophysio logy	Cultured Cortical Neurons	Inhibition of glycine-potentiated NMDA response	708	[2]
(R)-(+)-HA 966	Electrophysio logy	Cultured Cortical Neurons	Inhibition of glycine- potentiated NMDA response	13	[2]
(S)-(-)-HA 966	Electrophysio logy	Rat Substantia Nigra Slices	Inhibition of dopaminergic neuronal firing	444.0	[5][6]

Experimental Protocols



This section provides detailed methodologies for key experiments cited in the characterization of **(S)-(-)-HA 966**.

Radioligand Binding Assay for Glycine Site Affinity (Adapted from Singh et al., 1990)

This assay determines the binding affinity of **(S)-(-)-HA 966** to the strychnine-insensitive glycine site on the NMDA receptor complex.

- Tissue Preparation: Synaptic membranes are prepared from the cerebral cortex of male Charles River CD rats (150-200 g). The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes. The pellet is resuspended in 10 volumes of distilled water and centrifuged again at 8,000 x g for 20 minutes. The supernatant and buffy coat are collected and centrifuged at 48,000 x g for 20 minutes. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored frozen at -20°C until use. Prior to the assay, the membranes are thawed and washed three times by resuspension and centrifugation in 50 mM Tris-HCl buffer.
- Incubation: The binding assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), 100 nM strychnine, [3H]glycine (specific activity 40-60 Ci/mmol) at a final concentration of 20 nM, and approximately 100 µg of membrane protein.
- Competition Binding: To determine the IC₅₀ of **(S)-(-)-HA 966**, various concentrations of the compound are included in the incubation mixture to compete with [³H]glycine for binding.
- Separation of Bound and Free Ligand: The incubation is carried out at 4°C for 30 minutes and terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
 The filters are then washed three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
- Data Analysis: Non-specific binding is determined in the presence of 1 mM glycine. The IC₅o value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curves.



Electrophysiological Recording in Cultured Cortical Neurons (Adapted from Singh et al., 1990)

This protocol assesses the functional antagonism of **(S)-(-)-HA 966** on NMDA receptor-mediated responses in primary neuronal cultures.

- Cell Culture: Primary cultures of cortical neurons are prepared from fetal rats (17-19 days gestation). The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysinecoated dishes in a suitable culture medium. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
- Electrophysiology: Whole-cell patch-clamp recordings are performed on neurons after 7-14 days in culture. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.2. The patch pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, and 2 ATP, with the pH adjusted to 7.2.
- Drug Application: NMDA (100 μ M) and glycine (1 μ M) are applied to the neurons via a perfusion system to evoke inward currents. **(S)-(-)-HA 966** is then co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect.
- Data Analysis: The amplitude of the NMDA-evoked current in the presence of different concentrations of (S)-(-)-HA 966 is measured and compared to the control response. The IC₅₀ value is calculated from the concentration-response curve.

Extracellular Single-Unit Recording in Rat Substantia Nigra Slices (Summary from Grobaski et al., 1997)

This in vitro electrophysiology experiment evaluates the effect of **(S)-(-)-HA 966** on the firing rate of dopaminergic neurons.

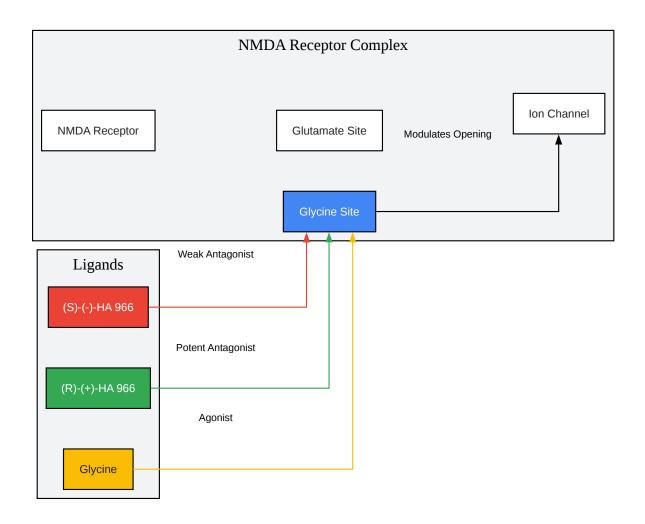
- Slice Preparation: Coronal slices (300 μm thick) containing the substantia nigra are prepared from the brains of male Sprague-Dawley rats.
- Recording: Extracellular single-unit recordings are obtained from dopaminergic neurons within the substantia nigra pars compacta.



- Drug Application: (S)-(-)-HA 966 is bath-applied at various concentrations.
- Data Analysis: The firing rate of the neurons is measured before and after drug application to determine the concentration-dependent inhibitory effect. The EC₅₀ value is calculated from the resulting concentration-response curve.

Visualizations Signaling Pathways and Experimental Workflows

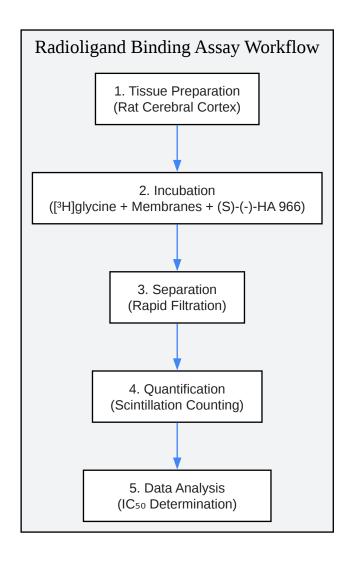
The following diagrams illustrate the key concepts and processes described in this guide.



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Caption: Interaction of HA 966 enantiomers with the NMDA receptor glycine site.



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Caption: Workflow for the radioligand binding assay.



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Caption: Proposed mechanism for the sedative effects of (S)-(-)-HA 966.



Conclusion

(S)-(-)-HA 966 is a pharmacologically active compound with a distinct profile from its (R)-(+)-enantiomer. Its primary effects, sedation and ataxia, are attributed to the modulation of striatal dopaminergic pathways rather than significant interaction with the NMDA receptor glycine site. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the unique properties of **(S)-(-)-HA 966** and its potential applications in neuroscience and drug development. Further research is warranted to fully elucidate the precise molecular targets and signaling cascades responsible for its sedative and ataxic effects.

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